![molecular formula C13H24N2O4 B2605288 Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate CAS No. 1251000-86-8](/img/structure/B2605288.png)
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is a chemical compound with the empirical formula C13H24N2O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)N1CCOCC2(CNCCO2)C1
. The InChI key for this compound is MHCIEKBNVVEZOO-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 389.1±42.0 °C . The predicted density is 1.15±0.1 g/cm3 . The predicted pKa is 8.81±0.20 .Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystal Structures
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate and its derivatives have been studied for their supramolecular arrangements and crystal structures. The relationship between the molecular structure and crystal structure of these compounds has been highlighted, with a focus on the role of substituents in supramolecular arrangements. These studies contribute to understanding the interactions that govern the assembly of these molecules into complex structures without the need for solvent molecules, demonstrating their potential in the development of new materials (Graus et al., 2010).
Constrained Surrogates in Peptide Synthesis
Research on this compound derivatives has also explored their use as constrained surrogates in peptide synthesis. These compounds have been synthesized to mimic the Pro-Leu and Gly-Leu dipeptides, showing their utility in the synthesis of tripeptide analogues that are gamma-turn/distorted type II beta-turn mimetics. This work underscores the potential of these spirolactams in the design of peptide-based therapeutics and biomolecules (Fernandez et al., 2002).
Chemical Synthesis and Molecular Stability
The this compound scaffold has been the subject of synthetic routes aimed at exploring its chemical stability and potential for further derivatization. Studies have developed efficient and scalable synthetic routes to these compounds, highlighting their usefulness in accessing chemical space complementary to traditional piperidine ring systems. This work not only expands the toolkit of organic chemists but also opens new avenues for the discovery of novel compounds with potential applications in drug discovery and material science (Meyers et al., 2009).
Novel Scaffolds for Drug Discovery
Inspiration from bioactive natural products has led to the design and synthesis of novel spiro scaffolds based on this compound. These scaffolds, designed for ease of conversion to lead generation libraries, leverage the unique properties of the spirocyclic structure to provide a versatile platform for the development of new therapeutic agents. The robust syntheses developed for these scaffolds underscore their potential in accelerating drug discovery processes by offering readily usable building blocks for the synthesis of diverse compound libraries (Jenkins et al., 2009).
Safety and Hazards
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338 . This compound is stored under the storage class code 11, which is for combustible solids . The WGK for this compound is 3 .
Propiedades
IUPAC Name |
tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(8-15)9-17-6-4-14-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKEOCDCXXNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)COCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.